4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is a chemical compound with the molecular formula C15H11ClN4O2S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, pyridinyl, and pyrimidinyl rings, which contribute to its unique chemical properties.
Scientific Research Applications
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as carbonic anhydrase IX, which is implicated in cancer.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification .
Mode of Action
This compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound disrupts the altered metabolic processes in tumor cells, thereby exerting an antiproliferative effect .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway in tumor cells . This disruption leads to changes in intracellular pH, which can inhibit cell proliferation and induce apoptosis .
Pharmacokinetics
The compound was found to be taken up by MDA-MB-231 cell lines , suggesting it may have good bioavailability in these cells.
Result of Action
The inhibition of CA IX by this compound leads to a significant decrease in tumor cell proliferation . In addition, the compound was found to induce apoptosis in MDA-MB-231 cells .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. Factors such as hypoxia and acidity, which are common in solid tumors, can affect the expression of CA IX and thus the efficacy of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(3-pyridinyl)-4-pyrimidinamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Cyclization Reactions: The pyridinyl and pyrimidinyl rings can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of corresponding amines.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(pyridin-2-yl)benzenesulfonamide
- 4-chloro-N-(pyridin-3-yl)benzenesulfonamide
- 4-chloro-N-(pyridin-4-yl)benzenesulfonamide
Uniqueness
4-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide is unique due to the presence of both pyridinyl and pyrimidinyl rings, which enhance its binding affinity and specificity towards certain biological targets. This dual-ring structure also contributes to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-chloro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-12-3-5-13(6-4-12)23(21,22)20-14-7-9-18-15(19-14)11-2-1-8-17-10-11/h1-10H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRZCXONCOIHBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.